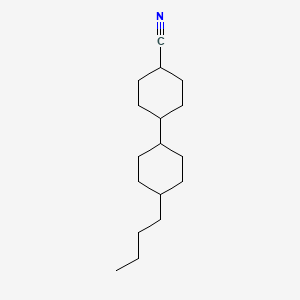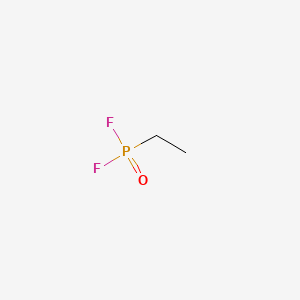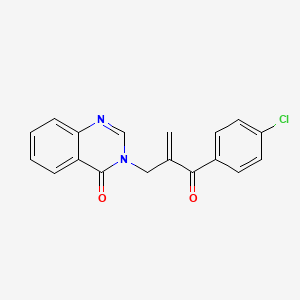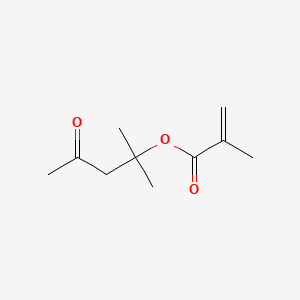
1,1-Dimethyl-3-oxobutyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-oxobutyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a methacrylate ester, which is commonly used in the synthesis of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-oxobutyl methacrylate can be synthesized through the esterification of methacrylic acid with 1,1-dimethyl-3-oxobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The esterification reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-oxobutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers such as methyl methacrylate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reactions are typically carried out in the presence of a base like triethylamine.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 1,1-dimethyl-3-oxobutanol.
Scientific Research Applications
1,1-Dimethyl-3-oxobutyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled release formulations and tissue engineering.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3-oxobutyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the comonomers used .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A commonly used methacrylate ester with similar reactivity but different physical properties.
Ethyl methacrylate: Another methacrylate ester with a slightly longer alkyl chain, leading to different polymer properties.
Butyl methacrylate: A methacrylate ester with a longer alkyl chain, resulting in more flexible polymers.
Uniqueness
1,1-Dimethyl-3-oxobutyl methacrylate is unique due to the presence of the 1,1-dimethyl-3-oxobutyl group, which imparts specific reactivity and properties to the resulting polymers. This makes it valuable in applications where tailored polymer properties are required .
Properties
CAS No. |
93940-09-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2-methyl-4-oxopentan-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(12)13-10(4,5)6-8(3)11/h1,6H2,2-5H3 |
InChI Key |
JIPZQYMKXPLEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


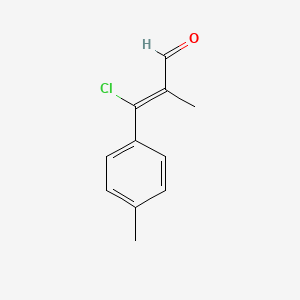
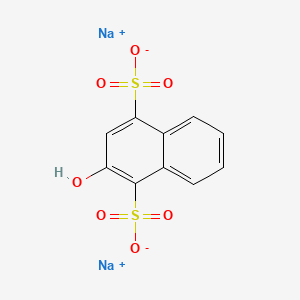
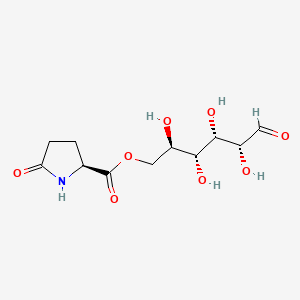
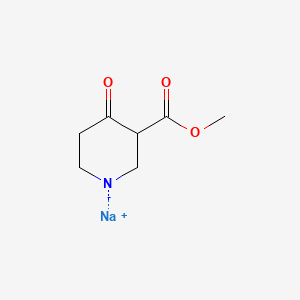
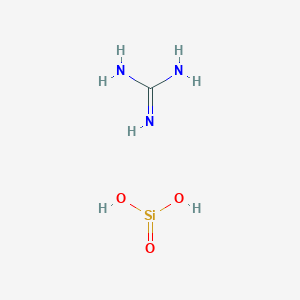
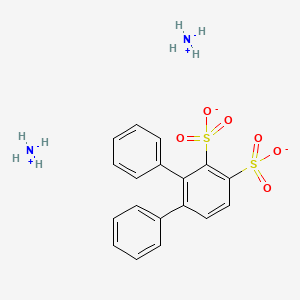

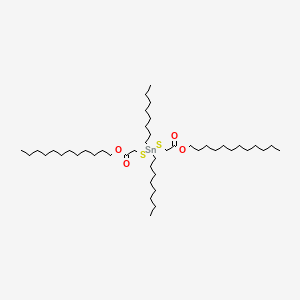
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)

